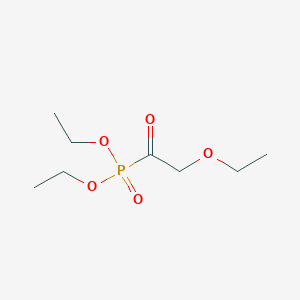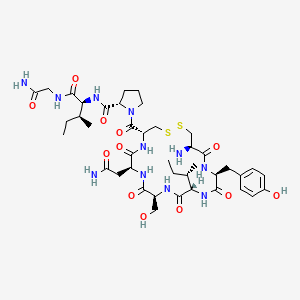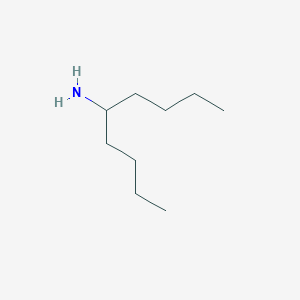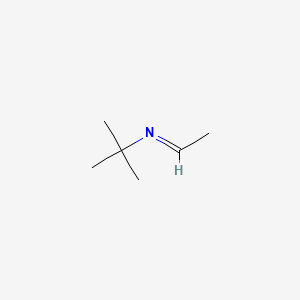![molecular formula C7H4ClN3 B1583968 4-クロロピリド[2,3-d]ピリミジン CAS No. 28732-79-8](/img/structure/B1583968.png)
4-クロロピリド[2,3-d]ピリミジン
概要
説明
4-Chloropyrido[2,3-d]pyrimidine is a heterocyclic aromatic organic compound characterized by a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminopyrimidine with chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Synthesis of new 4-amino-substituted 7-iminopyrido2,3-d ... - Springer.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.
Types of Reactions:
Oxidation: 4-Chloropyrido[2,3-d]pyrimidine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to a range of substituted pyrido[2,3-d]pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction: Amines and other reduced forms.
Substitution: A wide range of substituted pyrido[2,3-d]pyrimidines.
科学的研究の応用
4-Chloropyrido[2,3-d]pyrimidine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
4-Chloropyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It primarily targets various kinases, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of 4-Chloropyrido[2,3-d]pyrimidine with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
4-Chloropyrido[2,3-d]pyrimidine affects various biochemical pathways through its interaction with its targets. For example, the inhibition of tyrosine kinases can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the disruption of these pathways by 4-Chloropyrido[2,3-d]pyrimidine can lead to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
For instance, the compound’s lipophilicity (ClogP value) and molecular weight can influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 4-Chloropyrido[2,3-d]pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways they regulate .
Action Environment
The action, efficacy, and stability of 4-Chloropyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or substances in the environment that may interact with it or its targets .
生化学分析
Biochemical Properties
4-Chloropyrido[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper .
Cellular Effects
4-Chloropyrido[2,3-d]pyrimidine and its derivatives have shown promising biological activities. Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .
Molecular Mechanism
It is known that the compound undergoes various reactions, making it valuable in the synthesis of complex organic compounds .
Temporal Effects in Laboratory Settings
An improved seven-step synthesis of 4-Chloropyrido[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-Chloropyrido[2,3-d]pyrimidine building block .
Metabolic Pathways
Pyrimidines are known to play a crucial role in the synthesis of DNA, RNA, and other important biomolecules .
類似化合物との比較
4-Amino-pyrido[2,3-d]pyrimidine
4-Methyl-pyrido[2,3-d]pyrimidine
4-Bromo-pyrido[2,3-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCFHXEOPQFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340987 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-79-8 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/new.no-structure.jpg)


![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)









